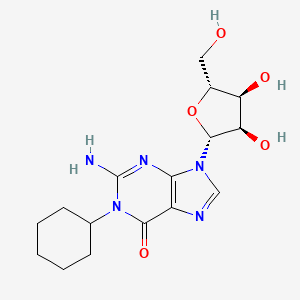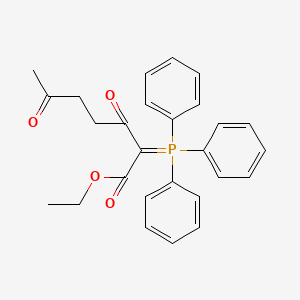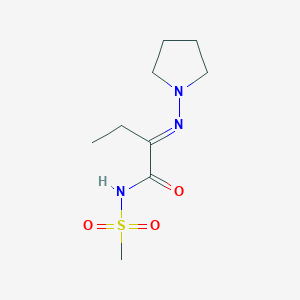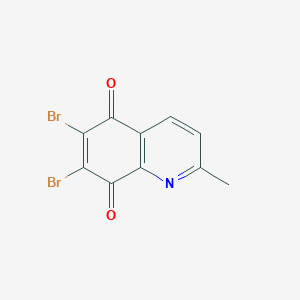![molecular formula C11H5I3N2O B12898269 3,6-Diiodo-2-(5-iodofuran-2-yl)imidazo[1,2-a]pyridine CAS No. 61982-67-0](/img/structure/B12898269.png)
3,6-Diiodo-2-(5-iodofuran-2-yl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diiodo-2-(5-iodofuran-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with iodine atoms at the 3 and 6 positions, and an iodofuran moiety at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diiodo-2-(5-iodofuran-2-yl)imidazo[1,2-a]pyridine typically involves the iodination of imidazo[1,2-a]pyridine derivatives. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce iodine atoms at the desired positions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,6-Diiodo-2-(5-iodofuran-2-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could lead to the formation of a carboxylic acid derivative .
Scientific Research Applications
3,6-Diiodo-2-(5-iodofuran-2-yl)imidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors or other therapeutic agents.
Mechanism of Action
The mechanism of action of 3,6-Diiodo-2-(5-iodofuran-2-yl)imidazo[1,2-a]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine atoms can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without iodine substituents.
3,6-Dibromo-2-(5-bromofuran-2-yl)imidazo[1,2-a]pyridine: A similar compound with bromine atoms instead of iodine.
2-(5-Iodofuran-2-yl)imidazo[1,2-a]pyridine: A derivative with iodine only on the furan ring.
Uniqueness
3,6-Diiodo-2-(5-iodofuran-2-yl)imidazo[1,2-a]pyridine is unique due to the presence of multiple iodine atoms, which can significantly influence its chemical reactivity and biological activity. The iodine atoms can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable scaffold for the development of new materials and pharmaceuticals .
Properties
CAS No. |
61982-67-0 |
|---|---|
Molecular Formula |
C11H5I3N2O |
Molecular Weight |
561.88 g/mol |
IUPAC Name |
3,6-diiodo-2-(5-iodofuran-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H5I3N2O/c12-6-1-4-9-15-10(11(14)16(9)5-6)7-2-3-8(13)17-7/h1-5H |
InChI Key |
RQFHNYGDHQNAJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1I)I)C3=CC=C(O3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


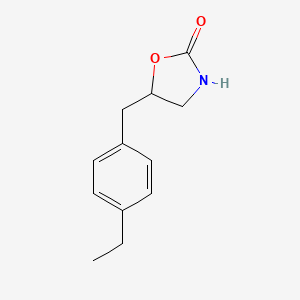
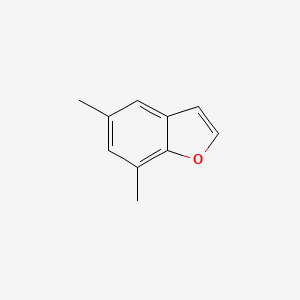
![Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]-](/img/structure/B12898203.png)

![5-(4-Iodophenyl)-2H,5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12898211.png)

![2-(Chloromethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12898235.png)
![n-{3,5-Dibromo-4-[(4-methyl-2-propylquinolin-6-yl)oxy]benzoyl}glycine](/img/structure/B12898239.png)
![Ethanone, 1-[4-bromo-7-(diphenylmethoxy)-2-benzofuranyl]-](/img/structure/B12898240.png)

